molecular formula C11H20ClNO3 B2695212 methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers CAS No. 2445790-37-2

methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2695212
CAS No.: 2445790-37-2
M. Wt: 249.74
InChI Key: LPKKHDJNCIRUBI-UHFFFAOYSA-N
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Description

methyl6-(aminomethyl)-5-oxaspiro[35]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers typically involves the reaction of a spirocyclic ketone with an aminomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-5-11(6-8)4-2-3-9(7-12)15-11;/h8-9H,2-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKKHDJNCIRUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCCC(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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